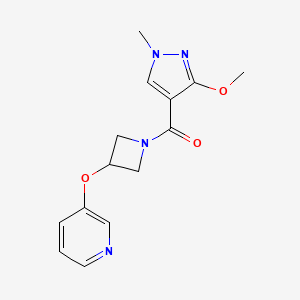

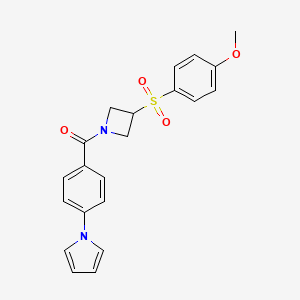

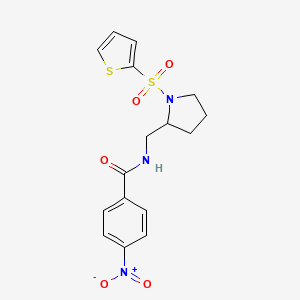

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrrole group, which is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group indicates a phenyl ring (a variant of benzene) with a methoxy group (-O-CH3) attached .

Molecular Structure Analysis

The molecular structure would be largely dictated by the pyrrole and methoxyphenyl groups. Pyrrole is aromatic and the nitrogen atom can donate a pair of electrons to the aromatic system . The methoxyphenyl group is electron-donating, which can activate the phenyl ring towards electrophilic aromatic substitution .Chemical Reactions Analysis

Pyrrole is reactive due to the presence of a nitrogen atom, which can act as a nucleophile. The methoxy group in the methoxyphenyl part of the molecule is an activating group, making the compound more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, pyrroles are weakly basic and have a high dipole moment . Methoxyphenyl compounds are often solids at room temperature .科学的研究の応用

Synthesis and Antiestrogenic Activity

The synthesis process of related compounds often involves complex reactions, such as acylation, Grignard reactions, and demethylation, to produce novel dihydronaphthalene isomers with potent antiestrogenic activities. These activities are demonstrated in both oral and subcutaneous administration to rats and mice, indicating potential applications in the treatment of estrogen-related disorders (C. Jones, T. Suarez, E. Massey, L. Black, F. Tinsley, 1979).

Azetidinones and Biological Potencies

Azetidinones scaffolds, particularly those derived from sulfonamide rings, have attracted interest due to their significant biological and pharmacological potencies. The synthesis of substituted azetidinones has been explored, highlighting their importance in medicinal chemistry and potential applications in drug development (Y. Jagannadham, Dodda Vivekananda Reddy, B. Ramadevi, B. Prasanna, 2019).

Antimicrobial Activity

Compounds related to the one have been synthesized and shown to exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in the development of new antimicrobial agents, especially those containing methoxy groups which demonstrated high activity (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).

Structural Investigations and Binding Affinities

Research on the crystal structure and binding affinities of compounds structurally similar to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has provided insights into their potential interactions with biological targets. This knowledge can be useful in the design of drugs with specific mechanisms of action (M. Akkurt, E. Sarıpınar, S. Öztürk, Ç. Yılmaz, H. Fun, 2003).

Organotin(IV) Complexes and Antibacterial Activities

The synthesis and characterization of organotin(IV) complexes, derived from related compounds, have been explored for their antibacterial activities. These studies indicate potential applications in the development of new antibacterial drugs, with some organotin(IV) complexes showing better activity than others (H. Singh, J. Singh, Sunita Bhanuka, 2016).

将来の方向性

特性

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFMGEAPWUUVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)